Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate

Catalog No.
S11281528
CAS No.
M.F
C18H26N2O4
M. Wt
334.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}pi...

Product Name

Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate

IUPAC Name

ethyl 1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-3-carboxylate

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C18H26N2O4/c1-3-24-18(22)14-7-6-11-20(13-14)12-10-17(21)19-15-8-4-5-9-16(15)23-2/h4-5,8-9,14H,3,6-7,10-13H2,1-2H3,(H,19,21)

InChI Key

DQCQTQRPQHAGCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC=CC=C2OC

Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate is a complex organic compound belonging to the class of piperidine derivatives. Its molecular formula is C18H26N2O4C_{18}H_{26}N_{2}O_{4} with a molecular weight of approximately 342.41 g/mol. The compound features a piperidine ring that is substituted with a 2-methoxyphenyl amino group and an oxopropyl moiety, contributing to its unique chemical properties. This structure makes it of significant interest in medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications .

The chemical reactivity of Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate primarily involves nucleophilic substitution reactions, esterification, and potential hydrolysis under acidic or basic conditions. The compound can undergo reactions typical of piperidine derivatives, including:

  • Nucleophilic substitutions: The amino group can participate in nucleophilic substitution reactions with electrophiles.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Reduction: The oxo group may be reduced to an alcohol under specific conditions.

These reactions are essential for modifying the compound's structure to enhance its biological activity or selectivity .

Research indicates that Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate exhibits various biological activities, including:

  • Antitumor properties: Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.
  • Anti-inflammatory effects: It may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Neuroprotective effects: There is emerging evidence that piperidine derivatives can have neuroprotective properties, which could be relevant for neurodegenerative diseases .

The synthesis of Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate typically involves several key steps:

  • Formation of the Piperidine Ring: This is achieved through cyclization reactions using appropriate precursors, often involving amine and aldehyde or ketone derivatives.
  • Introduction of the Methoxyphenyl Group: This step involves reacting a suitable aniline derivative with a carbonyl compound to form the desired methoxyphenyl moiety.
  • Formation of the Oxopropyl Moiety: The oxo group is introduced through acylation or similar reactions.
  • Esterification: Finally, the carboxylic acid group reacts with ethanol or another alcohol to yield the ethyl ester .

Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activities, it could be developed into a therapeutic agent for cancer, inflammation, or neurodegenerative diseases.
  • Chemical Research: It serves as a valuable intermediate in synthetic organic chemistry for creating more complex molecules with desired biological properties.
  • Agricultural Chemistry: There may be applications in developing agrochemicals aimed at pest control or plant growth regulation .

Studies on the interaction profile of Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate are crucial for understanding its mechanism of action. Initial findings indicate that it may interact with specific receptors or enzymes involved in cellular signaling pathways. Further research is needed to elucidate these interactions fully and determine the compound's pharmacokinetics and pharmacodynamics.

Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate shares structural similarities with several other piperidine derivatives. Here are some notable compounds for comparison:

Compound NameMolecular FormulaKey Features
Ethyl 1-{3-(4-methoxyphenyl)amino}-3-oxopropyl}piperidine-4-carboxylateC24H30N2O4Contains a different phenolic substitution; potential for different biological activity
Ethyl 1-{3-(2-acetophenoxy)-2-hydroxypropyl}piperidine-4-carboxylic acidC18H26N2O4Similar core structure but different substituents affecting activity
4-(Acetophenylimino)-1-piperidinoneC12H13NLacks the carboxylic acid functionality; simpler structure

The uniqueness of Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate lies in its specific combination of functional groups and its potential for diverse biological activities, which may not be present in other similar compounds .

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

334.18925731 g/mol

Monoisotopic Mass

334.18925731 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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